Roxindole Exhibits Significantly Lower Intrinsic Efficacy at Human D2 Receptors Compared to Pramipexole and Ropinirole
In [35S]GTPγS binding assays at recombinant human D2S receptors, roxindole displays markedly lower intrinsic efficacy (Emax = 11% relative to dopamine) compared to the full agonists pramipexole (Emax = 100%) and ropinirole (Emax = 100%) [1]. At the hD2L isoform, roxindole acts as an antagonist, whereas pramipexole retains high efficacy [1]. This functional profile positions roxindole as a unique tool for studying partial agonism at D2 autoreceptors without inducing postsynaptic hyperactivity.
| Evidence Dimension | Intrinsic efficacy (Emax) at human D2S receptor |
|---|---|
| Target Compound Data | Emax = 11% (relative to dopamine = 100%) |
| Comparator Or Baseline | Pramipexole (Emax = 100%); Ropinirole (Emax = 100%) |
| Quantified Difference | Roxindole's efficacy is 89% lower than pramipexole and ropinirole |
| Conditions | [35S]GTPγS binding, recombinant human D2S receptors |
Why This Matters
Enables selective modulation of D2 autoreceptors while minimizing postsynaptic D2 activation, a key differentiator for antipsychotic research.
- [1] Millan MJ, et al. Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D(2)-like receptor and alpha(1)/alpha(2)-adrenoceptor. J Pharmacol Exp Ther. 2002;303(2):791-804. View Source
